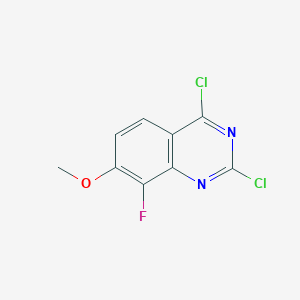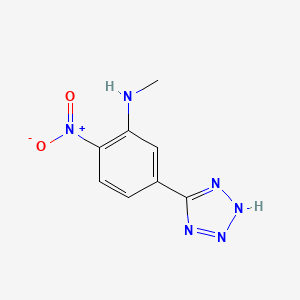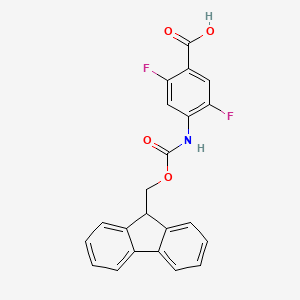
2,4-Dichloro-8-fluoro-7-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinazoline core, which significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of a quinazoline intermediate, followed by selective halogenation and methoxylation. For instance, starting from 2,4-dichloroquinazoline, fluorination can be achieved using reagents like Selectfluor under controlled conditions. The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions for methoxylation.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
2,4-Dichloro-8-fluoro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors, contributing to the understanding of biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The presence of halogen and methoxy groups can enhance its binding affinity and specificity towards these molecular targets.
Comparación Con Compuestos Similares
2,4-Dichloroquinazoline: Lacks the fluorine and methoxy groups, which can alter its reactivity and biological activity.
8-Fluoroquinazoline:
7-Methoxyquinazoline: Missing the chlorine and fluorine atoms, which can influence its overall behavior in chemical reactions and biological systems.
Uniqueness: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline is unique due to the combination of chlorine, fluorine, and methoxy groups on the quinazoline core. This specific arrangement of substituents can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H5Cl2FN2O |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
2,4-dichloro-8-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-5-3-2-4-7(6(5)12)13-9(11)14-8(4)10/h2-3H,1H3 |
Clave InChI |
DMYMAIBKNOGWHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)


![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

